5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a diazinane ring with a sulfanylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloro-ethoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-ethoxybenzaldehyde with a suitable reagent to form the intermediate.
Cyclization: The intermediate undergoes cyclization with a thiourea derivative under acidic conditions to form the diazinane ring.
Final modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Similar in structure but with a bromine atom instead of a chlorine atom.
5-Chloro-2-ethoxyphenyl)methanol: Lacks the diazinane ring and sulfanylidene group.
Uniqueness
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a chloro-ethoxyphenyl group with a diazinane ring and a sulfanylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-2-19-10-4-3-8(14)5-7(10)6-9-11(17)15-13(20)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQVSVSLQLMXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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